

Preclinical Profile of Rovafovir Etalafenamide (GS-9131): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Asuptegravir*

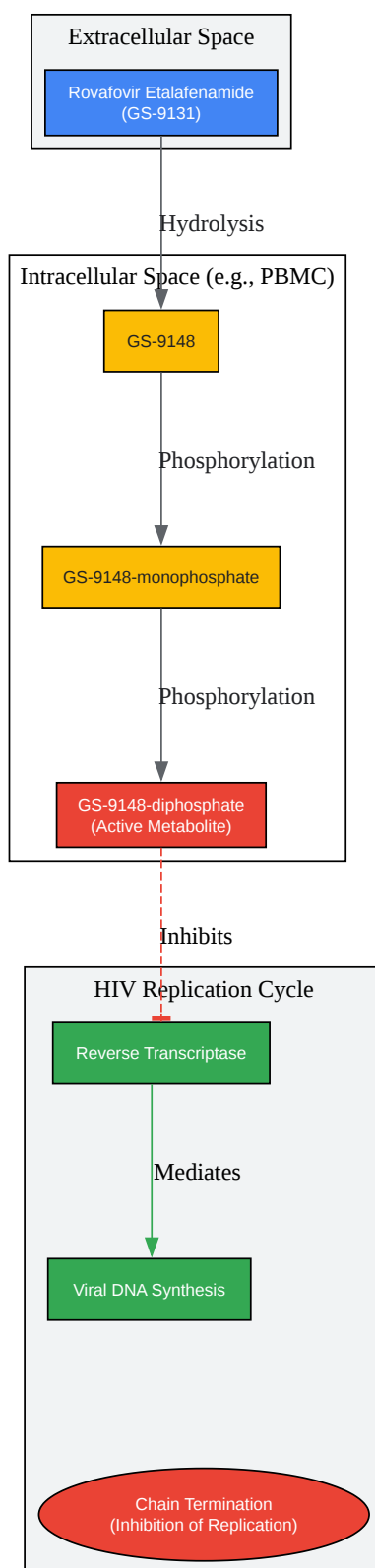
Cat. No.: *B15566482*

[Get Quote](#)

Executive Summary: Rovafovir etalafenamide (GS-9131), an investigational novel nucleotide reverse transcriptase inhibitor (NRTI), has demonstrated a promising preclinical profile characterized by potent antiviral activity against wild-type and resistant HIV-1 strains, a favorable pharmacokinetic profile supporting once-daily dosing, and a good safety profile in early studies. As a phosphonoamidate prodrug of GS-9148, Rovafovir etalafenamide is designed for efficient intracellular delivery of its active diphosphate metabolite, GS-9148-DP. This document provides a comprehensive overview of the core preclinical research findings for Rovafovir etalafenamide, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Rovafovir etalafenamide is a prodrug that is inactive in its initial form.^[1] Following oral administration, it is metabolized to the nucleotide analog GS-9148.^[1] This conversion is followed by intracellular phosphorylation to the active metabolite, GS-9148-diphosphate (GS-9148-DP). GS-9148-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase, a crucial enzyme for viral replication. By incorporating into the growing viral DNA chain, GS-9148-DP terminates DNA synthesis, thus halting the viral life cycle. The prodrug design facilitates high intracellular concentrations of the active metabolite in peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV.^[2]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Rovafovir etalafenamide.

Antiviral Activity

Rovafovir etalafenamide has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and also against HIV-2. Notably, it retains activity against HIV-1 strains harboring key NRTI resistance-associated mutations, including M184V, K65R, and L74V.[\[3\]](#)[\[4\]](#)

Table 1: In Vitro Antiviral Activity of Rovafovir Etalafenamide (GS-9131) against HIV-1

Cell Type	Virus Strain/Subtype	EC50 (nM)
PBMCs	Wild-Type HIV-1	3.7
MT-2 Cells	Wild-Type HIV-1	150
Primary CD4+ T Lymphocytes	Single-Cycle Infection	24
PBMCs	HIV-1 Subtype A (UG-92-031)	23 - 68
PBMCs	HIV-1 Subtype B (B940374, LJM)	23 - 68
PBMCs	HIV-1 Subtype C (BR-92-025)	23 - 68
PBMCs	HIV-1 Subtype D (UG-92-024)	23 - 68

Data sourced from[\[5\]](#)[\[6\]](#)

Table 2: In Vitro Antiviral Activity of Rovafovir Etalafenamide (GS-9131) against HIV-2

Cell Type	Virus Strain/Subtype	EC50 (nM)
MT-2 Cells	HIV-2 Subtype A (CDD77618, CDD310248)	39 - 650
MT-2 Cells	HIV-2 Subtype B (CDD310319)	39 - 650

Data sourced from[\[6\]](#)

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models and early clinical trials in healthy volunteers have been conducted to characterize the absorption, distribution, metabolism, and excretion of Rovafovir etalafenamide and its metabolites.

Table 3: Pharmacokinetic Parameters of Rovafovir Etalafenamide (GS-9131) and Metabolites

Species	Dose	Analyte	Cmax	tmax (h)	t1/2 (h)	AUC (ng·h/mL)
Beagle Dog (oral)	3 mg/kg	Rovafovir etalafenamide	2.5 µM	-	< 0.33	-
Human (oral, single)	10 mg	Rovafovir etalafenamide	42.4 ng/mL	0.5	0.26	25.8
Human (oral, single)	30 mg	Rovafovir etalafenamide	136 ng/mL	0.5	0.23	87.5
Human (oral, single)	10 mg	GS-9148	12.5 ng/mL	2.0	14	170
Human (oral, single)	30 mg	GS-9148	31.6 ng/mL	2.5	25	519
Human (oral, multiple)	10 mg/day	GS-9148-DP (in PBMCs)	-	-	42.2 (estimated)	30.1 µM·h
Human (oral, multiple)	30 mg/day	GS-9148-DP (in PBMCs)	-	-	-	91.4 µM·h
Human (oral, multiple)	60 mg/day	GS-9148-DP (in PBMCs)	-	-	-	124 µM·h

Data sourced from[\[5\]](#)[\[7\]](#)

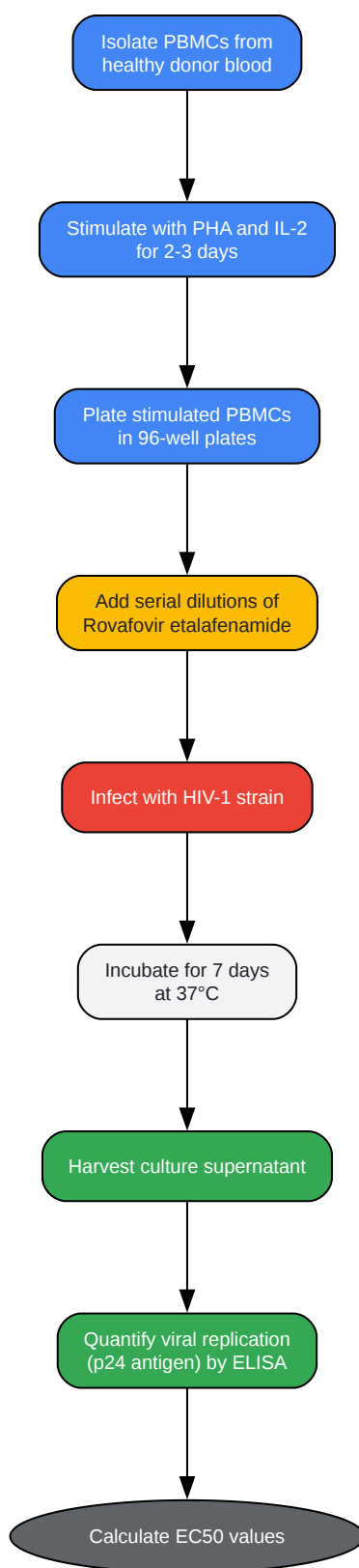
Following oral administration in Beagle dogs, high levels ($>9.0\text{ }\mu\text{M}$) of the active metabolite were observed in PBMCs.[\[2\]](#)

Preclinical Toxicology

Early preclinical studies have indicated that Rovafovir etalafenamide has a favorable toxicity profile.[\[3\]](#) Specifically, it has been noted to have a low potential for mitochondrial and renal toxicity.[\[3\]](#)

Experimental Protocols

In Vitro Antiviral Activity Assay in PBMCs



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rovafovir etalafenamide - Wikipedia [en.wikipedia.org]
- 2. Discovery of GS-9131: Design, synthesis and optimization of amidate prodrugs of the novel nucleoside phosphonate HIV reverse transcriptase (RT) inhibitor GS-9148 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Preclinical Profile of Rovafovir Etalafenamide (GS-9131): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566482#asuptegravir-preclinical-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com